molecular formula C14H20O3 B13992807 3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione CAS No. 21243-82-3

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione

Cat. No.: B13992807
CAS No.: 21243-82-3
M. Wt: 236.31 g/mol
InChI Key: ZZEAZURMWAJEIL-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione is an organic compound with the chemical formula C14H20O2. It is also known as 3,5-Di-tert-butyl-o-benzoquinone. This compound is characterized by its white to yellow crystalline solid appearance and a distinct odor. It is a strong oxidizing agent and is commonly used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione can be synthesized through the oxidation of tert-butylphenol. The process typically involves the use of an oxidizing agent to convert tert-butylphenol to 3,5-Di-tert-butyl-o-benzoquinone. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other purification techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione involves its strong oxidizing properties. It can readily accept electrons from other molecules, leading to the formation of quinone derivatives. This electron transfer process is crucial in various chemical reactions and biological processes. The compound targets specific molecular pathways, including those involved in oxidative stress and cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione is unique due to its strong oxidizing properties and its ability to undergo various chemical reactions. Its structure allows for multiple functional group modifications, making it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

21243-82-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3,5-ditert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C14H20O3/c1-13(2,3)8-7-9(15)12(17)10(11(8)16)14(4,5)6/h7,16H,1-6H3

InChI Key

ZZEAZURMWAJEIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C(=C1O)C(C)(C)C

Origin of Product

United States

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